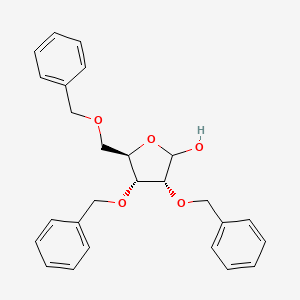

2,3,5-Tri-O-benzyl-D-ribofuranose

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-NITSXXPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449039 | |

| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54623-25-5 | |

| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5 Tri O Benzyl D Ribofuranose

Efficient Protection Strategies for D-Ribose Hydroxyl Groups

The strategic protection of the hydroxyl groups of D-ribose is a critical first step in the synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose. The inherent reactivity of these groups necessitates the use of protecting groups to ensure regioselectivity in subsequent reactions. umich.edu Among the various protecting groups available, the benzyl (B1604629) group is frequently employed due to its stability under a wide range of reaction conditions and its relatively straightforward removal by hydrogenolysis. nih.gov

Optimized Benzylation Procedures

The Williamson ether synthesis is a classical and widely used method for the benzylation of hydroxyl groups. nih.gov This reaction typically involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl groups, followed by treatment with benzyl bromide (BnBr). nih.gov Optimization of this procedure for D-ribose involves careful control of reaction conditions, including temperature and stoichiometry, to maximize the yield of the desired tribenzylated product.

Alternative methods for benzylation have been developed to overcome the limitations of the Williamson synthesis, such as the use of harsh basic conditions. One such method involves the use of benzyl trichloroacetimidate (B1259523) (BTCA) in the presence of a catalytic amount of a Lewis acid, such as trifluoromethanesulfonic acid (TfOH). This method often proceeds under milder conditions and can provide high yields of the benzylated product. Another approach utilizes 2-benzyloxypyridine in the presence of methyl triflate, which generates the active benzylating agent in situ. nih.gov This method is compatible with a variety of functional groups, including acid-labile and base-labile moieties. nih.gov

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | NaH, BnBr | 0 °C to room temperature | High yield, well-established | Requires strong base, potential for side reactions |

| Benzyl Trichloroacetimidate | BTCA, TfOH (catalytic) | Milder conditions | High yield, good functional group tolerance | Reagent can be expensive |

| 2-Benzyloxypyridine/MeOTf | 2-Benzyloxypyridine, MeOTf | In situ generation of active species | Compatible with sensitive functional groups | May require higher temperatures |

Comparative Analysis of Protecting Group Introduction Methods

The choice of protecting group strategy is crucial for the successful synthesis of this compound. While benzyl ethers are the focus, it is informative to compare their introduction with other common protecting groups for carbohydrates.

Benzyl Ethers: Offer excellent stability across a broad pH range and are orthogonal to many other protecting groups. nih.gov Their removal via catalytic hydrogenation is generally clean and efficient. nih.gov

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are valuable for their ease of introduction and selective removal under fluoride-mediated conditions. However, they can be labile to acidic and some basic conditions.

Acetals and Ketals: Cyclic acetals, such as isopropylidene groups, are often used to protect vicinal diols. nih.gov Their formation and cleavage are typically acid-catalyzed. This strategy can be used to differentiate between the hydroxyl groups of ribose. researchgate.net

Control of Anomeric Configuration during Initial Formation

D-Ribose exists in solution as an equilibrium mixture of α- and β-pyranose and furanose forms, as well as the open-chain aldehyde form. libretexts.org The formation of the desired furanose ring and the control of the stereochemistry at the anomeric carbon (C1) are critical aspects of the synthesis. The anomeric effect, a stereoelectronic phenomenon, influences the preference for axial or equatorial substituents at the anomeric center. wikipedia.org

In the context of synthesizing this compound, the initial material is D-ribose itself. The benzylation of all three hydroxyl groups locks the sugar in the furanose form. The resulting product is a mixture of α and β anomers at the C1 position. The ratio of these anomers can be influenced by the reaction conditions. For many applications, the separation of these anomers is necessary, which can be achieved by chromatographic techniques. In some cases, specific reaction conditions can be employed to favor the formation of one anomer over the other. For instance, thermodynamic control, achieved by allowing the reaction to equilibrate, often favors the more stable anomer.

Advancements in Scalable and Stereoselective Synthesis

The demand for this compound as a key building block in medicinal chemistry has driven the development of more efficient, scalable, and stereoselective synthetic routes. nih.gov Early methods often suffered from low yields, the need for tedious purification, and a lack of stereocontrol.

Recent advancements have focused on one-pot procedures and the use of more selective reagents. For example, methods that combine the protection of the hydroxyl groups and the control of the anomeric center in a single step are highly desirable. While the direct tribenzylation of D-ribose is a common approach, research continues to explore alternative strategies that might offer higher stereoselectivity or be more amenable to large-scale production.

Anomeric Reactivity and Glycosylation Strategies Utilizing 2,3,5 Tri O Benzyl D Ribofuranose

O-Glycosylation Reactions

The O-glycosylation reactions involving 2,3,5-Tri-O-benzyl-D-ribofuranose are fundamental for the construction of oligosaccharides and glycoconjugates. The stereoselectivity of these reactions is highly dependent on a multitude of factors, including the choice of activator, leaving group, solvent, and temperature. The absence of a participating group at the C2 position means that stereocontrol cannot rely on the formation of a stable intermediate like an acyloxonium ion, making the reaction conditions paramount in determining the anomeric configuration.

Stereoselective Formation of 1,2-trans-Ribofuranosides (β-Anomers)

The synthesis of 1,2-trans-ribofuranosides, or β-anomers, is a common objective in carbohydrate chemistry. Achieving high stereoselectivity for the β-anomer with a donor like this compound, which lacks a C2 participating group, often relies on promoting an S_N2-type reaction mechanism. This involves a direct backside attack by the nucleophilic acceptor on the anomeric carbon, leading to an inversion of configuration.

Lewis acids are crucial for activating the glycosyl donor by coordinating to the leaving group at the anomeric position, making it more susceptible to nucleophilic attack. The choice of Lewis acid can significantly influence both the reaction rate and the stereochemical outcome.

Titanium-based Catalysts : A combination of [1,2-benzenediolato(2−)-O,O′]oxotitanium and trifluoromethanesulfonic anhydride (B1165640) has been shown to be effective for the stereoselective synthesis of 1,2-trans-ribofuranosides directly from 1-hydroxy sugars. oup.com This system provides a convenient method for obtaining β-ribofuranosides. oup.com

Tin(IV) Chloride (SnCl4) : SnCl4 is a powerful Lewis acid used to promote glycosylation reactions. In the synthesis of β-glycinamide ribonucleotide, a tin tetrachloride-promoted azide (B81097) displacement of an anomeric acetate (B1210297) on a protected ribofuranose derivative resulted in excellent stereoselectivity for the β-anomer. mdpi.comsemanticscholar.org While this is an N-glycosylation, the principle of using SnCl4 to activate the anomeric center is applicable to O-glycosylation as well. It has been noted in related systems that reactions of glycosyl esters with highly nucleophilic donors generated from SnCl4 can be stereospecific. nih.gov

Trityl Salts and Silver Perchlorate (B79767) (AgClO4) : The combination of stannous chloride (SnCl2) and trityl perchlorate or silver perchlorate (AgClO4) has been used to activate glycosyl fluorides. oup.com These activators facilitate the departure of the fluoride (B91410) leaving group, enabling the formation of the glycosidic bond.

The following table summarizes the application of various Lewis acids in promoting β-selective ribofuranosylation.

| Catalyst/Promoter System | Glycosyl Donor | Outcome |

| [1,2-benzenediolato(2−)-O,O′]oxotitanium / Tf2O | 1-Hydroxy Ribofuranose | Stereoselective formation of 1,2-trans-ribofuranosides oup.com |

| Tin(IV) Chloride (SnCl4) | 1-O-Acetyl-ribofuranose derivative | Excellent β-stereoselectivity in azide displacement mdpi.comsemanticscholar.org |

| Stannous Chloride (SnCl2) / Trityl Perchlorate | Ribofuranosyl Fluoride | Activation of donor for glycosylation oup.com |

Achieving high yields and stereoselectivity often requires a finely tuned promoter system beyond just a single Lewis acid. This can involve a combination of reagents that work synergistically to activate the donor and control the reaction environment.

One effective method involves the use of diphenyltin (B89523) sulfide (B99878) and trifluoromethanesulfonic anhydride, which allows for the stereoselective synthesis of 1,2-trans-ribofuranosides in high yields directly from 1-hydroxy ribofuranose. oup.com Optimization of glycosylation reactions often involves matching the reactivity of the glycosyl donor with the ability of the leaving group and the strength of the promoter. acs.org For reactions proceeding via an S_N2 mechanism, which are desired for 1,2-trans products, a good leaving group is essential. acs.org Initial optimization studies for glucosyl donors showed that using more electron-withdrawing sulfonyl chlorides as promoters led to better yields of the β-anomer, highlighting the importance of reagent selection. acs.org

Synthesis of 1,2-cis-Ribofuranosides (α-Anomers)

The synthesis of 1,2-cis-ribofuranosides (α-anomers) typically favors an S_N1-type mechanism. This pathway involves the formation of a transient oxocarbenium ion intermediate, which is planar at the anomeric carbon. nih.gov The acceptor can then attack from either face, but the thermodynamically more stable α-anomer is often favored due to the anomeric effect.

An efficient method for preparing 1,2-cis-glycofuranosides involves the use of glycosyl fluorides as donors, activated by a combination of stannous chloride and trityl perchlorate. oup.com This system has been successfully applied to the reaction of 2,3,5-tri-O-benzyl-α-D-ribofuranosyl fluoride with alcohols, yielding predominantly the α-anomer. oup.com Furthermore, research has shown that the addition of lithium perchlorate (LiClO4) to a reaction system utilizing diphenyltin sulfide and trifluoromethanesulfonic anhydride can switch the selectivity to favor the formation of 1,2-cis-ribofuranosides. oup.com

The table below outlines methods favoring the synthesis of α-ribofuranosides.

| Catalyst/Promoter System | Glycosyl Donor | Outcome |

| Stannous Chloride / Trityl Perchlorate | Ribofuranosyl Fluoride | Predominant formation of 1,2-cis-glycofuranosides oup.com |

| Diphenyltin sulfide / Tf2O / LiClO4 | 1-Hydroxy Ribofuranose | Predominant formation of 1,2-cis-ribofuranosides oup.com |

Mechanistic Insights into Anomeric Selectivity and Reactivity

The stereochemical outcome of glycosylation reactions exists on a mechanistic continuum between a bimolecular S_N2 reaction and a unimolecular S_N1 reaction. beilstein-journals.orgchemrxiv.org The specific pathway is heavily influenced by the reaction conditions. beilstein-journals.org

For a donor like this compound, the C2-benzyl ether is a non-participating group. This means it cannot form a cyclic acyloxonium ion intermediate that would shield one face of the molecule and direct the incoming nucleophile to the opposite face, a common strategy for achieving 1,2-trans selectivity with acylated donors. nih.govnih.gov

S_N2 Pathway (Favors β-anomers) : Conditions that promote a direct, bimolecular substitution will lead to an inversion of stereochemistry at the anomeric center. If starting with an α-leaving group, the product will be the β-glycoside. This pathway is favored by highly nucleophilic acceptors, good leaving groups, and conditions that suppress the formation of a free oxocarbenium ion. acs.org

S_N1 Pathway (Favors α-anomers) : This pathway proceeds through a discrete, planar oxocarbenium ion intermediate. nih.gov The formation of this intermediate allows for the loss of the initial stereochemical information at the anomeric center. The incoming nucleophile can attack from either the top (β-face) or bottom (α-face). The preference for the α-anomer in S_N1-type reactions is often attributed to the anomeric effect, where the axial α-position is thermodynamically more stable. Conditions that favor this pathway include the use of powerful Lewis acids, poor nucleophiles, and solvents that can stabilize the cationic intermediate.

The stereoselectivity is therefore a result of a delicate balance between these competing pathways, which can be tipped by subtle changes in the reaction environment.

Influence of Solvent, Temperature, and Leaving Group on Glycosylation Outcomes

The conditions under which a glycosylation reaction is performed are critical determinants of its stereochemical outcome. researchgate.netresearchgate.net

Solvent : The choice of solvent plays a multifaceted role. Ether-based solvents like diethyl ether (Et2O) are known to be α-directing. researchgate.net This is often because they can form a complex with the oxocarbenium ion intermediate, influencing the trajectory of the incoming nucleophilic attack. In contrast, other solvents might favor β-selectivity. For example, a study on OFox imidate donors showed excellent β-selectivity in CH2Cl2. researchgate.net Polar aprotic solvents like DMF are often optimal for microwave-assisted reactions, which can accelerate glycosylation. mdpi.com

Temperature : Reaction temperature has a profound impact on selectivity. Low temperatures (e.g., -78 °C) often favor kinetically controlled S_N2 pathways, leading to higher β-selectivity. beilstein-journals.orgresearchgate.net Conversely, higher temperatures can provide the energy needed to form the oxocarbenium ion, favoring the thermodynamically more stable α-product via an S_N1 pathway. researchgate.net

Leaving Group : The nature of the anomeric leaving group is fundamental to the reactivity of the glycosyl donor. beilstein-journals.org Highly labile leaving groups, such as triflates or certain imidates, readily depart upon activation, promoting the formation of the oxocarbenium ion (S_N1 pathway). Less reactive leaving groups, like halides or thioglycosides, may require more forceful conditions and can be biased toward an S_N2 mechanism. The development of methods that match donor reactivity to the leaving group's ability is an important strategy for controlling the reaction mechanism and, consequently, the stereoselectivity. acs.org

C-Glycosylation Reactions

The formation of a carbon-carbon bond at the anomeric center of sugars, known as C-glycosylation, yields C-glycosides, which are important synthetic targets due to their increased stability against enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. rsc.orgkyoto-u.ac.jp this compound serves as a key starting material in various C-glycosylation strategies, owing to the stability of the benzyl (B1604629) protecting groups and their influence on the reactivity and stereoselectivity of the anomeric center.

Functionalization of the Anomeric Carbon via Organometallic Reagents (e.g., Grignard, Lithium)

The direct addition of organometallic reagents, such as Grignard and organolithium reagents, to this compound or its derivatives is a fundamental strategy for creating C-C bonds at the anomeric position. These strong nucleophiles attack the electrophilic anomeric carbon, leading to the formation of C-glycosides with new carbon-based substituents.

Similarly, organolithium reagents have been employed. Although direct addition to the hemiacetal can be complex, reactions with related ketone precursors are well-documented. For instance, the addition of alkyllithium reagents to pentanones derived from perbenzylated ribofuranosides proceeds with good stereoselectivity and yields. The use of cerium(III) chloride in conjunction with organolithium reagents, such as TMSCCLi/CeCl3, has been shown to stereoselectively provide 2-alkylated ribofuranosides from the corresponding 2-ketosugar. researchgate.net

The table below summarizes representative examples of C-glycosylation using organometallic reagents.

| Starting Material | Organometallic Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Grignard reagent of 3-(tetrahydropyran-2-yloxy)propyne | 3-[2,3,5-tri-O-benzyl-β-(and α)-D-ribofuranosyl]prop-2-yn-1-ol | 52% (overall) | rsc.org |

| 1,3,5-tri-O-benzoyl-α-d-ribofuranose-2-ketone | MeMgBr/TiCl4 | 2-methylated ribofuranoside | Not specified | researchgate.net |

| 1,3,5-tri-O-benzoyl-α-d-ribofuranose-2-ketone | TMSCCLi/CeCl3 | 2-alkynyl ribofuranoside | Not specified | researchgate.net |

Intramolecular C-Arylation Reactions of Benzylated Glycosides

A notable transformation involving this compound derivatives is the intramolecular C-arylation reaction. This process involves a Friedel-Crafts-type alkylation where an aromatic ring of a benzyl protecting group acts as an internal nucleophile, attacking the electrophilic anomeric center. This reaction is typically promoted by a Lewis acid.

Treatment of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose with tin(IV) chloride has been shown to induce an intramolecular Friedel-Crafts alkylation of the aromatic substituent at the O-2 position. nih.gov This reaction results in the formation of unique internal C-glycosyl compounds, specifically isochroman (B46142) derivatives, in high yield. nih.gov A significant feature of this reaction is its efficiency, providing a novel method for C-arylation. nih.gov However, under these conditions, partial debenzylation at the O-3 or O-5 positions can occur as a side reaction in up to 25% of the product. nih.gov

In contrast, the corresponding methyl glycoside, methyl 2,3,5-tri-O-(3-methylbenzyl)-β-D-ribofuranoside, proved to be a less effective substrate for this intramolecular C-arylation. nih.gov In the presence of tin(IV) chloride, the C-arylation product was formed in only 30% yield, with the major product being the 2-O-debenzylated compound, methyl 3,5-di-O-(3-methylbenzyl)-α-D-ribofuranoside (49% yield). nih.gov This suggests that the nature of the anomeric substituent plays a crucial role in directing the reaction pathway.

| Substrate | Lewis Acid | Major Product | Yield | Key Observation | Reference |

|---|---|---|---|---|---|

| 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | Tin(IV) chloride | Internal C-glycosyl compound (isochroman derivative) | High | Efficient intramolecular C-arylation from O-2 benzyl group. | nih.gov |

| Methyl 2,3,5-tri-O-(3-methylbenzyl)-β-D-ribofuranoside | Tin(IV) chloride | Methyl 3,5-di-O-(3-methylbenzyl)-α-D-ribofuranoside | 49% | C-arylation is a minor pathway (30%); debenzylation at O-2 is favored. | nih.gov |

Stereochemical Control in C-Glycoside Formation

Achieving stereochemical control at the newly formed anomeric center is a critical challenge in C-glycoside synthesis. The formation of either the α- or β-anomer is influenced by several factors, including the nature of the nucleophile, the protecting groups on the sugar, the solvent, and the presence of Lewis acids.

In the context of C-glycosylation using organometallic reagents, the stereoselectivity is often dictated by the stability of the intermediate species. The benzyl protecting groups at C-2, C-3, and C-5 play a significant role. The C-2 benzyl group, lacking the ability for neighboring group participation that is seen with acyl groups, can lead to mixtures of anomers. nih.gov The stereochemical outcome often depends on thermodynamic versus kinetic control.

Iron-catalyzed cross-coupling reactions of glycosyl halides with organometallic reagents have emerged as a powerful method for diastereoselective C-glycoside synthesis. kyoto-u.ac.jp These reactions are proposed to proceed through the formation of glycosyl radical intermediates. The stereoselectivity is then determined during the trapping of this radical by the aryl-iron species. kyoto-u.ac.jp This methodology offers high functional group compatibility and provides a route to various C-glycosides with predictable stereochemistry. kyoto-u.ac.jp

The choice of the organometallic reagent and any catalytic system is paramount. For example, in iron-catalyzed reactions, the structure of the ligand on the iron complex can influence the diastereoselectivity of the final C-glycoside product. kyoto-u.ac.jp Similarly, in additions to ketosugars, the use of chelating metals like cerium or titanium can direct the nucleophilic attack from a specific face, leading to high stereoselectivity. researchgate.net

| Reaction Type | Key Factor for Stereocontrol | Typical Outcome/Mechanism | Reference |

|---|---|---|---|

| Addition of Organometallics to Lactols/Lactones | Chelation control, steric hindrance from protecting groups. | Often leads to mixtures, but stereoselectivity can be enhanced with specific reagents (e.g., CeCl3). | researchgate.net |

| Iron-Catalyzed Cross-Coupling | Ligand on iron catalyst, stability of glycosyl radical intermediate. | Diastereoselective formation of C-glycosides via trapping of a radical intermediate by an aryl-iron species. | kyoto-u.ac.jp |

| Intramolecular C-Arylation | Conformational constraints of the transition state. | The stereochemistry is fixed by the intramolecular nature of the ring-forming reaction. | nih.gov |

Chemical Transformations and Derivatizations of 2,3,5 Tri O Benzyl D Ribofuranose

Modifications at the Anomeric Center

The anomeric hydroxyl group of 2,3,5-Tri-O-benzyl-D-ribofuranose is a key site for a multitude of chemical modifications, enabling the synthesis of a diverse range of ribose-containing molecules.

Halogenation to Yield Reactive Glycosyl Halides (e.g., Bromide, Chloride)

The conversion of the anomeric hydroxyl group into a halogen creates a highly reactive glycosyl halide, a versatile intermediate for nucleophilic substitution reactions. These glycosyl halides are pivotal in the formation of glycosidic bonds.

Glycosyl Bromides: The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranosyl bromide is a well-established transformation. acs.org This is often achieved by treating the parent ribofuranose with a brominating agent.

Glycosyl Chlorides: Similarly, 2,3,5-Tri-O-benzyl-D-ribofuranosyl chloride can be prepared, providing an alternative glycosyl donor. rsc.org For instance, the reaction of this compound with a chlorinating agent furnishes the corresponding glycosyl chloride. rsc.org While direct halogenation methods are common, an alternative approach involves the use of a precursor like 2,3,5-Tri-O-benzoyl-1-O-(p-nitrobenzoyl)-β-D-ribofuranose for preparing the analogous benzoylated ribofuranosyl chloride and bromide. nih.gov

These glycosyl halides are crucial for the synthesis of nucleosides and other glycoconjugates, where a new bond is formed at the anomeric carbon.

Alkylation and Alkynylation Reactions (e.g., Ethynylation)

Direct C-C bond formation at the anomeric center provides access to C-nucleosides, which are metabolically more stable than their N-glycosidic counterparts.

Alkynylation: A significant transformation is the ethynylation of this compound. The reaction with ethynylmagnesium bromide in tetrahydrofuran (B95107) yields a mixture of the D-altro and D-allo-hept-1-ynitol derivatives. rsc.org These can then be further manipulated to produce (2,3,5-tri-O-benzyl-β-D-ribofuranosyl)ethyne and its α-anomer. rsc.org An alternative route to these ethynes involves the reaction of 2,3,5-Tri-O-benzyl-D-ribofuranosyl chloride with ethynylmagnesium bromide. rsc.org

These alkynylated products are valuable intermediates. For example, (2,3,5-tri-O-benzyl-β-D-ribofuranosyl)ethyne can be treated with paraformaldehyde and potassium hydroxide (B78521) to yield 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-ol. rsc.org Furthermore, reaction with benzyl (B1604629) azide (B81097) can convert it into triazole derivatives. rsc.orgrsc.org

Oxidative and Reductive Transformations

Modifications to the oxidation state of the anomeric carbon can lead to different classes of sugar derivatives.

Oxidation: Oxidation of the anomeric hydroxyl group of this compound leads to the formation of the corresponding 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone. sigmaaldrich.com This lactone is a key intermediate in the synthesis of various biologically active molecules. For example, oxidation of 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-ol with Jones reagent affords the corresponding carboxylic acid. rsc.org

Reduction: The reduction of the lactol functionality in this compound can be achieved using various reducing agents. For instance, reduction of a fully protected ribonolactone to its lactol form has been accomplished using Cp2TiF2-catalysed hydrosilylation followed by hydrolysis. researchgate.netresearchgate.netumich.edu

Selective Functionalization and Interconversion of Protected Hydroxyl Groups

The benzyl ethers protecting the hydroxyl groups at the C-2, C-3, and C-5 positions can be selectively removed or modified, allowing for precise derivatization of the ribose ring.

Regioselective Deprotection Strategies

The ability to selectively remove one or more benzyl groups is crucial for the synthesis of complex molecules where specific hydroxyl groups need to be exposed for further reaction.

Boron trichloride (B1173362) has been demonstrated to be an effective reagent for the regioselective debenzylation of per-benzylated C-glycosyl compounds. nih.gov The reactivity of the benzyl ethers towards boron trichloride is dependent on their stereochemical orientation, allowing for controlled deprotection at specific positions under carefully managed reaction conditions. nih.gov While the provided study focuses on C-glucopyranosyl and C-galactopyranosyl derivatives, the principles of regioselective debenzylation can be extended to ribofuranose systems. nih.gov For instance, in the synthesis of certain nucleoside analogues, regioselective 2'-O-debenzoylation of 2',3'-di-O-benzoyl threose nucleosides has been achieved using reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine, highlighting the potential for selective deprotection in furanose systems. researchgate.net

Derivatization at C-2, C-3, and C-5 Positions

Once a specific hydroxyl group is deprotected, it can be functionalized in various ways to introduce new chemical entities.

Derivatization at these positions is fundamental for creating a wide array of ribose analogs with diverse biological activities. For example, the synthesis of 2'-C-β-trifluoromethyl pyrimidine (B1678525) ribonucleosides starts from a protected ribofuranose and involves modifications at the C-2 position. researchgate.net Similarly, the synthesis of 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives involves subsequent benzylation, tosylation, and acetylation reactions to yield compounds with potential anti-inflammatory and analgesic properties. nih.gov

The following table summarizes some of the key derivatizations of this compound:

| Starting Material | Reagent(s) | Position of Modification | Product | Reference |

| This compound | Brominating Agent | Anomeric Center (C-1) | 2,3,5-Tri-O-benzyl-D-ribofuranosyl bromide | acs.org |

| This compound | Chlorinating Agent | Anomeric Center (C-1) | 2,3,5-Tri-O-benzyl-D-ribofuranosyl chloride | rsc.org |

| This compound | Ethynylmagnesium bromide | Anomeric Center (C-1) | (2,3,5-tri-O-benzyl-β-D-ribofuranosyl)ethyne | rsc.org |

| This compound | Oxidizing Agent | Anomeric Center (C-1) | 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | sigmaaldrich.com |

| 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | Cp2TiF2-catalysed hydrosilylation, hydrolysis | Anomeric Center (C-1) | This compound | researchgate.netresearchgate.netumich.edu |

| Per-benzylated C-glycosyl compounds | Boron trichloride | C-2, C-3, C-4, C-6 (in pyranosides) | Regioselectively debenzylated products | nih.gov |

| 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose | Benzyl bromide, Tosyl chloride, Acetic anhydride (B1165640) | C-5, C-4 hydroxymethyl | Benzylated, tosylated, and acetylated derivatives | nih.gov |

Applications in Complex Molecule Synthesis Excluding Prohibited Content

Precursor in Nucleoside and Nucleotide Analog Synthesis

The protected furanose structure of 2,3,5-Tri-O-benzyl-D-ribofuranose makes it an essential starting material for the synthesis of a wide array of both naturally occurring and synthetically modified nucleosides and their corresponding nucleotides. biosynth.com By activating the anomeric hydroxyl group, chemists can couple the ribose moiety with various heterocyclic bases.

The synthesis of purine (B94841) ribonucleosides often involves the coupling of a protected ribose derivative with a purine base. While direct examples using this compound are part of broader synthetic strategies, the analogous and widely used 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose highlights the general methodology. wikipedia.orggoogle.com This approach typically involves a condensation reaction between the protected sugar and a silylated purine base, often catalyzed by a Lewis acid. The benzyl-protected variant offers advantages in specific synthetic contexts where the stability of benzyl (B1604629) ethers is preferred over benzoyl esters. For instance, the synthesis of minor nucleosides like O-β-D-ribofuranosyl(1"-->2')adenosine (Ar) utilizes a protected ribofuranose to build complex purine structures that are subsequently used to create building blocks for oligonucleotide synthesis. nih.gov

Similar to purine nucleosides, the synthesis of pyrimidine-based ribonucleosides, such as uridine (B1682114) derivatives, relies on protected ribose precursors. An efficient pathway to 2'-C-β-alkoxymethyluridines has been demonstrated starting from methyl 3,5-di-O-benzyl-α-D-ribofuranoside, a closely related derivative. nih.gov This precursor allows for modifications at the C2 position before the introduction of the pyrimidine (B1678525) base. The synthesis of 2'-O-ribosyluridine has been achieved by condensing 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose with a protected uridine derivative, showcasing a standard method where the benzyl-protected counterpart can also be employed. nih.gov

C-nucleosides, where the base is connected to the ribose sugar via a carbon-carbon bond, are a significant class of compounds with important biological activities. This compound is a key starting material for these syntheses.

Pyrazoles: A new synthesis of 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole was developed by reacting a Grignard reagent with this compound. rsc.org The resulting alcohol was oxidized to an aldehyde, which upon treatment with hydrazine (B178648), yielded the target pyrazole (B372694) C-nucleoside in 72% yield. rsc.org

Formycin Analogues: The compound serves as an intermediate in the synthesis of formycin analogues. nih.gov A protected derivative, 2,3,5-tri-O-benzyl-1-O-p-nitrophenyl-D-ribofuranose, was converted into a pyrazole derivative which is a key intermediate for sugar-blocked formycin A analogues. nih.gov

Ethyne Derivatives: The reaction of this compound with ethynylmagnesium bromide is a foundational step for creating ethynyl (B1212043) C-nucleosides, which are versatile intermediates for other complex heterocyclic systems like 1,2,3-triazoles. rsc.org

Below is a table summarizing the synthesis of various C-nucleosides starting from this compound and its derivatives.

Table 1: Synthesis of C-Nucleosides| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 1. Grignard reagent of 3-(tetrahydropyran-2-yloxy)propyne 2. Oxidation 3. Hydrazine | 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole | 72% (from aldehyde) | rsc.org |

| This compound | Ethynylmagnesium bromide, then Toluene-p-sulphonyl chloride | (2,3,5-tri-O-benzyl-β-D-ribofuranosyl)ethyne | 52% | rsc.org |

| (2,3,5-tri-O-benzyl-β-D-ribofuranosyl)ethyne | Benzyl azide (B81097) | 1-benzyl-4(and 5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)-1,2,3-triazole | ~50/50 mixture | rsc.org |

| 2,3,5-tri-O-benzyl-1-O-p-nitrophenyl-D-ribofuranose | Multi-step synthesis | 4-Amino-3-(2,3,5-tri-O-benzyl-beta-D-ribofuranosyl)-5-pyrazole-carbonitrile | N/A | nih.gov |

The modification of the ribose moiety itself leads to nucleosides with unique properties.

2'-O-β-D-ribofuranosyl nucleosides: These complex nucleosides, found in certain tRNAs, are synthesized by coupling a protected ribonucleoside with an activated ribofuranose derivative. nih.gov The reaction between N-protected 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)ribonucleosides and 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is a key example of this strategy. nih.gov

Fluorinated Nucleosides: The introduction of fluorine can significantly alter the biological activity of nucleosides. A protected fluoromethylribose, 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose, was synthesized in seven steps from D-ribonolactone. researchgate.net This building block is designed for the convenient preparation of a range of fluorinated nucleoside analogues. researchgate.net

Building Block for Oligonucleotide and Polynucleotide Synthesis

While this compound is not directly incorporated into the growing chain during solid-phase oligonucleotide synthesis, it plays a crucial upstream role. Its primary function is in the synthesis of the monomeric building blocks—the modified nucleosides themselves.

For example, the synthesis of O-β-D-ribofuranosyl(1"-->2')-modified ribonucleosides, which are components of some tRNAs, starts with a protected ribofuranose. nih.gov Once these complex, modified nucleosides are synthesized, they are converted into their 3'-phosphoramidite derivatives. These phosphoramidites are the actual reagents used in automated synthesizers to build custom oligonucleotides sequence by sequence. nih.gov Therefore, the target compound is essential for creating the unique, non-standard units that are then incorporated into oligonucleotides. nih.gov

Role in the Synthesis of Glycoconjugates and Complex Carbohydrates

The utility of this compound extends to the field of glycobiology. It is a precursor for creating more complex carbohydrate structures and glycoconjugates, which are molecules where a carbohydrate is linked to another chemical species. biosynth.com

A prime example is the synthesis of O-β-D-ribofuranosyl(1"-->2')ribonucleosides, which can be viewed as disaccharide units. nih.gov The synthesis involves the stereospecific coupling of a protected ribose (like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) with another protected nucleoside. nih.gov This creates a 1"→2' glycosidic bond, forming a complex carbohydrate structure. These disaccharide units are not only interesting in their own right but can also serve as building blocks for even larger oligosaccharides or be attached to proteins or lipids to form glycoconjugates.

Utility in the Preparation of Chiral Intermediates for Medicinal Chemistry

The protected ribofuranose derivative, this compound, serves as a crucial starting material in the stereoselective synthesis of various chiral intermediates that are pivotal in medicinal chemistry. Its rigid furanose backbone, adorned with bulky benzyl protecting groups, allows for controlled transformations, leading to the formation of complex molecules with defined stereochemistry. This is particularly valuable in the development of nucleoside analogues and other chiral building blocks that are investigated for their therapeutic potential.

Research has extensively documented the role of this compound in the synthesis of C-nucleoside analogues, where the nucleobase is attached to the ribose moiety via a carbon-carbon bond instead of the typical carbon-nitrogen bond. This structural modification often imparts greater metabolic stability to the resulting compounds. For instance, it has been utilized in the synthesis of pyrazole-based C-nucleosides. One approach involves the reaction of this compound with the Grignard reagent of 3-(tetrahydropyran-2-yloxy)propyne, which, after a series of steps including ring closure and oxidation, yields 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole. rsc.org A subsequent modification of this pyrazole intermediate through nitration can lead to the formation of 4-nitro-3(5)-β-D-ribofuranosylpyrazole, another important chiral building block. rsc.org

Furthermore, this compound is a key precursor for intermediates in the synthesis of formycin A analogues. madridge.org Formycin A is a C-nucleoside antibiotic with cytotoxic properties. The synthesis of a protected precursor, 4-amino-3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)-5-pyrazolecarbonitrile, highlights the utility of the parent compound in constructing complex heterocyclic systems attached to the ribose sugar. madridge.org

The application of this compound extends to the synthesis of modified N-nucleosides as well. Its derivative, 2,3,5-Tri-O-benzyl-D-ribosyl bromide, is a versatile glycosyl donor for the introduction of the protected ribofuranosyl moiety onto various nucleobases. nih.gov This strategy has been employed in the preparation of a range of nucleoside analogues with potential antiviral activities. For example, derivatives of 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), a known antiviral agent, have been synthesized using precursors derived from protected ribose sugars. nih.govnih.gov

The following interactive table provides a summary of selected chiral intermediates that have been synthesized from this compound and their relevance in medicinal chemistry.

| Chiral Intermediate | Precursor from this compound | Target/Application Area |

| 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole | This compound | C-nucleoside synthesis |

| 4-Nitro-3(5)-β-D-ribofuranosylpyrazole | 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole | Functionalized C-nucleoside synthesis |

| 4-Amino-3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)-5-pyrazolecarbonitrile | This compound | Precursor to Formycin A analogues |

| Substituted Benzimidazole Ribonucleosides | 2,3,5-Tri-O-benzyl-D-ribosyl bromide | Antiviral agents |

| 2'-C-β-Alkoxymethyluridines | Methyl 3,5-di-O-benzyl-α-D-ribofuranoside | Modified nucleoside synthesis |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Synthetic Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of 2,3,5-Tri-O-benzyl-D-ribofuranose. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR, the chemical shifts, coupling constants, and integration of the proton signals allow for the assignment of each hydrogen atom. For instance, the anomeric proton (H-1) typically appears as a distinct signal, and its coupling constant with H-2 is crucial for determining the anomeric configuration (α or β). The protons of the three benzyl (B1604629) protecting groups exhibit characteristic signals in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The positions of the signals for the furanose ring carbons (C1-C5) and the benzyl carbons are diagnostic. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals. The purity of the compound can also be assessed by ¹H NMR, with a chemical purity of at least 98% being a common standard. synthose.com

Table 1: Representative NMR Data for this compound

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Purity | Min. 98% synthose.com |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight of a compound and, consequently, its elemental composition. For this compound, HRMS provides the high-precision mass measurement needed to confirm its molecular formula, C₂₆H₂₈O₅. biosynth.comnih.gov

This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the identity of the synthesized molecule. The experimentally measured mass is compared to the calculated theoretical mass, and a small mass error (typically in the parts-per-million range) confirms the assigned molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₂₈O₅ | biosynth.comnih.gov |

| Molecular Weight | 420.5 g/mol | biosynth.com |

| Exact Mass | 420.19367399 Da | nih.gov |

Advanced Chromatographic Methods (e.g., HPLC) for Purity Assessment and Anomer Separation

High-Performance Liquid Chromatography (HPLC) is a crucial analytical method for assessing the purity of this compound and for separating its anomers. Due to the presence of the anomeric center at C-1, this compound can exist as a mixture of α and β anomers.

Table 3: Chromatographic Data for this compound

| Technique | Parameter | Specification |

| HPLC | Assay | ≥97.5% thermofisher.com |

Chiroptical Studies (e.g., Optical Rotation) for Anomeric Purity and Absolute Configuration

Chiroptical methods, particularly the measurement of optical rotation, are vital for characterizing chiral molecules like this compound. The specific rotation, [α]D, is a physical constant for a chiral compound under defined conditions (concentration, solvent, temperature, and wavelength).

The measured optical rotation value provides information about the enantiomeric and anomeric purity of the sample. A specific rotation of +63.0 ± 4.0° (c=4 in DCM) has been reported for this compound, indicating a specific enantiomer and a defined anomeric composition. thermofisher.com This data is critical for confirming the absolute configuration of the molecule, which is derived from D-ribose.

Table 4: Chiroptical Data for this compound

| Parameter | Value | Conditions |

| Optical Rotation | +63.0 ± 4.0° thermofisher.com | c=4 in DCM thermofisher.com |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive and unambiguous structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state.

This technique yields highly accurate bond lengths, bond angles, and torsional angles, confirming the furanose ring conformation and the stereochemistry at all chiral centers, including the anomeric carbon. The resulting crystal structure serves as the ultimate proof of the molecule's constitution and absolute configuration. While obtaining suitable crystals can be a challenge, the information gained from a successful X-ray crystallographic analysis is unparalleled in its detail and certainty. The compound is known to be a white crystalline solid with a melting point in the range of 48.0-55.0 °C. synthose.comthermofisher.com

Table 5: Physical State and Melting Point of this compound

| Parameter | Description |

| Appearance | White Crystalline Solid synthose.com |

| Melting Point | 48.0-55.0 °C thermofisher.com |

Future Perspectives and Emerging Research Avenues in 2,3,5 Tri O Benzyl D Ribofuranose Chemistry

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The stereoselective synthesis of specific anomers of ribofuranosides is a central challenge in carbohydrate chemistry. psu.edu Future research will likely focus on the discovery and application of novel catalytic systems to achieve higher stereoselectivity and efficiency in reactions involving 2,3,5-Tri-O-benzyl-D-ribofuranose. This includes the development of new Lewis acid catalysts and transition metal complexes that can control the formation of either the α- or β-anomer with high precision. For example, titanium catalysts have been explored for the stereoselective synthesis of 1,2-cis-arabinofuranosides. acs.org The principles of stereospecific and stereoselective reactions, where the stereochemistry of the product is dictated by the starting material or the reagents, are fundamental to this endeavor. ethz.chyoutube.com The ultimate goal is to develop catalytic systems that are not only highly selective but also robust, recyclable, and efficient, making the synthesis of complex carbohydrates more practical and scalable. rsc.orgresearchgate.net

Discovery of New Chemical Transformations and Derivatization Pathways

This compound serves as a key building block for the synthesis of a variety of complex molecules. biosynth.comnih.gov Future research will continue to explore new chemical transformations and derivatization pathways starting from this protected ribofuranose. This includes its use in the synthesis of novel C-nucleosides with potential therapeutic applications. rsc.orgrsc.org For example, derivatives of 2,3,5-tri-O-benzyl-D-ribofuranosylethyne have been used to create 1,2,3-triazole compounds. rsc.org The development of new methods for the selective deprotection of the benzyl (B1604629) groups will also be crucial for accessing a wider range of derivatives. Furthermore, exploring its reactivity in cycloaddition reactions and other carbon-carbon bond-forming reactions could lead to the discovery of new molecular scaffolds with interesting biological properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex carbohydrates like oligosaccharides has traditionally been a laborious and technically demanding process. psu.eduoup.com The integration of flow chemistry and automated synthesis platforms represents a significant leap forward in addressing these challenges. nih.govrsc.org Automated solid-phase synthesis, which has revolutionized peptide and oligonucleotide synthesis, is increasingly being applied to carbohydrates. psu.eduoup.com This approach allows for the sequential addition of sugar units on a solid support, with simplified purification and reduced reaction times. nih.govpsu.edu Future efforts will likely focus on adapting the chemistry of this compound and its derivatives for use in these automated systems. rsc.org Flow chemistry, with its precise control over reaction parameters and enhanced safety, also holds great promise for the synthesis and modification of this important carbohydrate intermediate. cphi-online.com

Computational and Theoretical Studies on Reactivity, Conformation, and Anomeric Effects

Computational and theoretical studies are becoming increasingly powerful tools for understanding and predicting the behavior of molecules like this compound. Future research in this area will likely focus on several key aspects.

Reactivity: Quantum mechanical calculations can provide insights into the reaction mechanisms of glycosylation and other transformations involving this protected sugar. This can aid in the rational design of new catalysts and reaction conditions for improved efficiency and selectivity.

Conformation: The five-membered furanose ring is known for its conformational flexibility. nih.gov Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to explore the complex conformational landscape of this compound and its derivatives. nih.gov Understanding the preferred conformations is crucial as it influences the molecule's reactivity and its interactions with biological targets. nih.govresearchgate.net

Q & A

Basic: What are the key synthetic strategies for preparing 2,3,5-Tri-O-benzyl-D-ribofuranose?

The synthesis typically involves sequential protection of hydroxyl groups on D-ribose derivatives. A common approach starts with D-ribonolactone, where hydroxyl groups at positions 2, 3, and 5 are selectively benzylated. For example:

- Stepwise protection : Use benzyl bromide and a base (e.g., NaH) in anhydrous DMF to install benzyl groups. The 5-OH is often protected first due to steric accessibility, followed by 2- and 3-OH .

- Isopropylidene intermediates : Temporary protection of cis-diols (e.g., 2,3-O-isopropylidene) can simplify regioselective benzylation at position 5 .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating intermediates, as evidenced by yields >50% after optimization .

Table 1 : Common Protecting Groups in Ribofuranose Synthesis

| Protecting Group | Position | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl (Bn) | 2,3,5 | BnBr, NaH, DMF | 60–75 | |

| Isopropylidene | 2,3 | Acetone, H+ | 80–90 | |

| Acetyl (Ac) | 1 | Ac₂O, Pyridine | 85–95 |

Advanced: How can stereochemical outcomes during glycosylation with this compound be controlled?

Stereoselectivity in glycosylation (e.g., α/β anomer formation) depends on:

- Anomeric leaving groups : Trichloroacetimidate or thioglycoside derivatives favor β-selectivity via neighboring group participation .

- Solvent and temperature : Polar aprotic solvents (e.g., CH₃CN) at low temperatures (−20°C) enhance β-anomer formation by stabilizing oxocarbenium ion intermediates .

- Catalysts : Lewis acids like TMSOTf promote β-selectivity, as shown in nucleoside syntheses with coupling constants (J₁,₂) of 7.6 Hz for β-anomers vs. 3.7 Hz for α-anomers .

Data Contradiction Note : Some studies report variable β-selectivity (70–90%) under similar conditions. This may arise from trace moisture or competing side reactions, necessitating rigorous drying of reagents .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ = 443.18 for C₂₆H₂₈O₅) .

- Polarimetry : Specific rotation ([α]D²⁵) values distinguish enantiopurity (e.g., +24.2° for β-D-ribofuranose derivatives) .

Advanced: How do competing side reactions (e.g., ring-opening or debenzylation) impact synthesis optimization?

- Ring-opening in acidic conditions : Isopropylidene-protected intermediates may hydrolyze prematurely if exposed to moisture, requiring strict anhydrous protocols .

- Debenzylation : Trace Pd catalysts (from hydrogenation steps) can inadvertently remove benzyl groups. Use of alternative reductants (e.g., NaBH₄) or scavengers (e.g., thiourea) mitigates this .

- Side-product analysis : LC-MS or TLC (Rf comparison) identifies byproducts like 2,3-di-O-benzyl derivatives, guiding solvent system adjustments during purification .

Table 2 : Troubleshooting Common Synthesis Issues

Basic: What are the primary applications of this compound in nucleoside chemistry?

This compound serves as a key intermediate for:

- Antiviral nucleosides : Fluorinated or methylated derivatives (e.g., 2'-C-methylribose) are synthesized via C-glycosylation for hepatitis C inhibitors .

- Prodrug strategies : Benzyl groups enhance lipophilicity, improving cell membrane penetration. Subsequent deprotection yields active metabolites .

- Enzyme studies : The protected sugar is used to probe glycosyltransferase mechanisms, leveraging its stability under physiological conditions .

Advanced: How can computational modeling aid in predicting reactivity of this compound derivatives?

- DFT calculations : Predict transition-state energies for glycosylation, identifying favorable pathways (e.g., β-face attack due to benzyl group shielding) .

- Molecular dynamics : Simulate solvent effects on anomeric reactivity, guiding solvent selection (e.g., CH₂Cl₂ vs. toluene) for desired stereochemistry .

- Docking studies : Model interactions with enzymes (e.g., viral polymerases) to design modified nucleosides with higher binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.